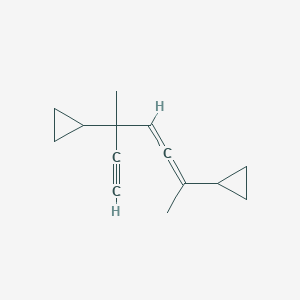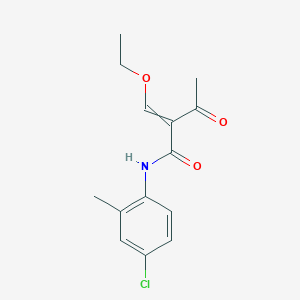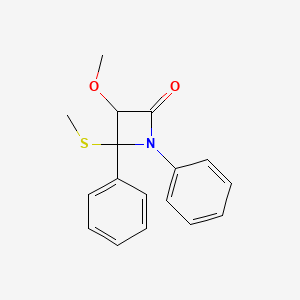
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- is a compound belonging to the class of azetidinones, which are four-membered lactams These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- typically involves the Staudinger ketene-imine cycloaddition reaction. This method includes the reaction of a ketene with an imine to form the azetidinone ring. The reaction conditions often require the use of solvents like chloroform or dichloromethane and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or thiolates.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. The presence of methoxy and methylthio groups enhances its binding affinity and specificity towards the target enzyme, leading to the disruption of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azetidinone, 3-methoxy-4-methyl-: Similar structure but lacks the diphenyl substitution.
2-Azetidinone, 3-methoxy-4-(2-methyl-1-propen-1-yl)-: Contains a propenyl group instead of the methylthio group.
2-Azetidinone, 3-methoxy-4-(methylthio)-1-phenyl-: Similar but with only one phenyl group.
Uniqueness
The uniqueness of 2-Azetidinone, 3-methoxy-4-(methylthio)-1,4-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61458-07-9 |
|---|---|
Molekularformel |
C17H17NO2S |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3-methoxy-4-methylsulfanyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-16(19)18(14-11-7-4-8-12-14)17(15,21-2)13-9-5-3-6-10-13/h3-12,15H,1-2H3 |
InChI-Schlüssel |
LWSIPHZXKPEQGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(=O)N(C1(C2=CC=CC=C2)SC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
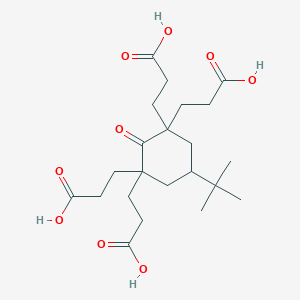
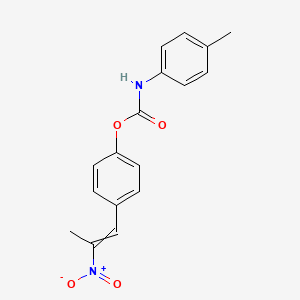

![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
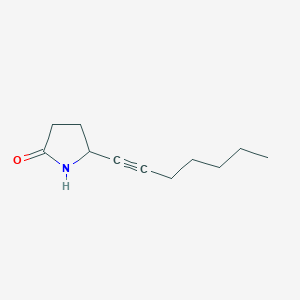
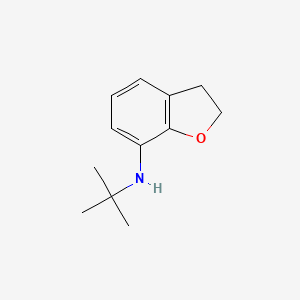
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
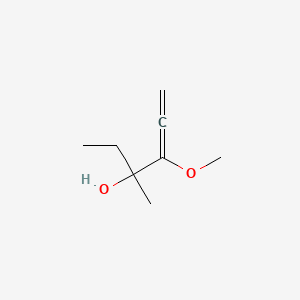
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)
